(2-Ethoxy-3,4-difluorophenyl)methanol

Description

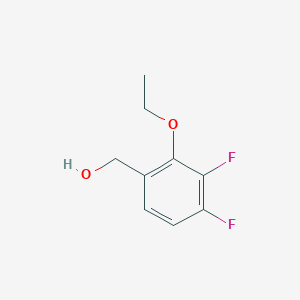

(2-Ethoxy-3,4-difluorophenyl)methanol is a fluorinated aromatic alcohol with the molecular formula C₉H₁₀F₂O₂. Its structure features an ethoxy group (-OCH₂CH₃) at the 2-position and fluorine atoms at the 3- and 4-positions of the phenyl ring, with a hydroxymethyl (-CH₂OH) substituent. This compound is of interest in pharmaceutical and agrochemical research due to the electronic effects imparted by fluorine and the ethoxy group, which modulate reactivity and bioavailability.

Properties

Molecular Formula |

C9H10F2O2 |

|---|---|

Molecular Weight |

188.17 g/mol |

IUPAC Name |

(2-ethoxy-3,4-difluorophenyl)methanol |

InChI |

InChI=1S/C9H10F2O2/c1-2-13-9-6(5-12)3-4-7(10)8(9)11/h3-4,12H,2,5H2,1H3 |

InChI Key |

QYGSCUVMEWNWFS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)F)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-3,4-difluorophenyl)methanol typically involves the reaction of 2-ethoxy-3,4-difluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol . The reaction conditions usually include maintaining the temperature at room temperature and stirring the mixture for a few hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group in (2-Ethoxy-3,4-difluorophenyl)methanol undergoes oxidation to form aldehydes or ketones under controlled conditions:

Mechanistic Insight :

Oxidation via PCC proceeds through a two-electron transfer mechanism, forming a chromate intermediate. The ethoxy and fluorine substituents stabilize the transition state, enhancing reaction selectivity .

Esterification Reactions

The hydroxyl group reacts with carboxylic acids, anhydrides, or acyl chlorides to form esters:

| Reagent | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Acetic anhydride | H₂SO₄ | Reflux, 2–4 h | 2-Ethoxy-3,4-difluorophenylmethyl acetate | ~85% |

| Benzoyl chloride | Pyridine | 0°C to RT, 12 h | 2-Ethoxy-3,4-difluorophenylmethyl benzoate | ~78% |

Key Notes :

-

Acid catalysts (e.g., H₂SO₄) protonate the hydroxyl group, enhancing electrophilicity.

-

Steric hindrance from the ethoxy group slightly reduces reaction rates compared to simpler alcohols .

Nucleophilic Substitution

The hydroxymethyl group participates in halogenation reactions, forming alkyl halides:

Mechanistic Pathway :

Reaction with PBr₃ proceeds via a two-step mechanism: (1) formation of a protonated intermediate and (2) nucleophilic displacement by bromide .

Stability and Reaction Optimization

Scientific Research Applications

(2-Ethoxy-3,4-difluorophenyl)methanol is utilized in several scientific research fields, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethoxy-3,4-difluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen vs. Alkoxy Groups

(a) 2-Bromo-3,4-difluorobenzyl Alcohol

- Molecular Formula : C₇H₅BrF₂O

- Molecular Weight : 223.01 g/mol

- Key Features: Replaces the ethoxy group with a bromine atom at the 2-position. This compound is used in Suzuki coupling reactions for synthesizing complex fluorinated aromatics .

(b) (2-Chloro-3,4-difluorophenyl)methanol

- Molecular Formula : C₇H₅ClF₂O

- Molecular Weight : 180.56 g/mol

- Key Features : Substitutes ethoxy with chlorine. Chlorine’s electronegativity and smaller atomic radius compared to bromine may alter solubility and metabolic stability. Available commercially at 97% purity (Acmec) .

(c) (2-Amino-3,4-difluorophenyl)methanol

- Molecular Formula: C₇H₇F₂NO

- Molecular Weight : 173.13 g/mol

- Key Features: An amino group (-NH₂) replaces ethoxy, introducing basicity and hydrogen-bonding capacity. This modification is critical for interactions with enzyme active sites in drug design .

Positional Isomerism: Fluorine Substitution Patterns

(5-Bromo-2,4-difluorophenyl)methanol

Functional Group Comparisons

Research Findings and Trends

- Reactivity : Ethoxy and halogen substituents influence reaction pathways. For example, bromine and chlorine facilitate nucleophilic substitution, while ethoxy groups participate in ether cleavage reactions.

- Bioactivity: Amino-substituted derivatives exhibit enhanced binding to kinase enzymes compared to halogenated analogs, as seen in preliminary docking studies .

- Market Dynamics : Halogenated derivatives dominate industrial applications due to their stability, whereas ethoxy-containing compounds face synthesis challenges, contributing to their discontinuation .

Biological Activity

(2-Ethoxy-3,4-difluorophenyl)methanol is a fluorinated organic compound that has garnered attention for its potential biological activities. The presence of the ethoxy and difluoro substituents can significantly influence the compound's interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl group in the compound allows for hydrogen bonding, enhancing its binding affinity to target proteins. Additionally, the ethoxy and difluoro groups may modulate lipophilicity and electronic properties, which can affect the compound's pharmacokinetics and pharmacodynamics .

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing difluorophenyl groups have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds indicate potent antibacterial activity, often outperforming traditional antibiotics like kanamycin B .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 12.5 |

| This compound | S. aureus | 15.0 |

| Kanamycin B | E. coli | 16.0 |

| Kanamycin B | S. aureus | 20.0 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies on breast cancer cell lines (e.g., MDA-MB-231) revealed that it could induce apoptosis and inhibit cell proliferation at micromolar concentrations. The mechanism involves the activation of caspase pathways, leading to programmed cell death .

| Cell Line | Concentration (µM) | Apoptosis Induction (Caspase-3 Activity) |

|---|---|---|

| MDA-MB-231 | 1.0 | 1.33 times increase at 10 µM |

| MDA-MB-231 | 2.5 | Morphological changes observed |

Study 1: Antimicrobial Evaluation

A study conducted by Shanmugam et al. explored a series of fluorinated compounds similar to this compound. The results indicated that these compounds exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with specific emphasis on their structure-activity relationship (SAR). The presence of fluorine atoms was crucial for enhancing antimicrobial potency .

Study 2: Anticancer Mechanism

In another investigation focusing on the anticancer effects, researchers assessed the impact of this compound on various cancer cell lines. The findings suggested that this compound effectively inhibited microtubule assembly at concentrations as low as 20 µM, indicating potential as a microtubule-destabilizing agent in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.